molecular formula C16H17FO B8292826 1-(p-Fluorophenyl)-4-phenyl-1-butanol

1-(p-Fluorophenyl)-4-phenyl-1-butanol

Cat. No.: B8292826
M. Wt: 244.30 g/mol
InChI Key: PTCMVRODMCBDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Fluorophenyl)-4-phenyl-1-butanol is a fluorinated aromatic alcohol intended for research and development applications. Incorporation of fluorine into organic compounds is a common strategy in medicinal chemistry and materials science, as the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which may enhance its bioavailability . Compounds with similar structures, featuring fluorophenyl and phenyl groups separated by a carbon chain, are frequently employed as key intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry . This product is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17FO

Molecular Weight

244.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-phenylbutan-1-ol

InChI

InChI=1S/C16H17FO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12,16,18H,4,7-8H2

InChI Key

PTCMVRODMCBDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)F)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 P Fluorophenyl 4 Phenyl 1 Butanol

Retrosynthetic Analysis and Strategic Disconnections for 1-(p-Fluorophenyl)-4-phenyl-1-butanol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. youtube.comjocpr.com For this compound, several strategic disconnections can be envisioned, primarily targeting the carbon-carbon bonds that form the molecule's backbone.

A primary disconnection strategy involves breaking the C1-C2 bond adjacent to the hydroxyl group. This leads to two key synthons: a 4-fluorophenyl carbonyl cation and a 3-phenylpropyl anion. The corresponding synthetic equivalents would be a derivative of 4-fluorobenzoic acid (like an acid chloride or aldehyde) and a 3-phenylpropyl organometallic reagent (such as a Grignard or organolithium reagent).

Table 1: Retrosynthetic Disconnections for this compound

DisconnectionBond CleavedSynthonsSynthetic EquivalentsForward Reaction Type
Route A C(OH)-ArylC-C bond between the hydroxyl-bearing carbon and the fluorophenyl ring.4-Fluorophenyl Grignard reagent + 4-PhenylbutanalGrignard Reaction
Route B C(OH)-AlkylC-C bond between the hydroxyl-bearing carbon and the propyl chain.4-Fluorobenzaldehyde + 3-Phenylpropylmagnesium bromideGrignard Reaction
Route C C-C in chainC-C bond within the butyl chain, typically via a Friedel-Crafts approach.4-Chlorobutyryl chloride + Fluorobenzene (B45895), followed by reaction with Phenylmagnesium bromide and reduction.Friedel-Crafts Acylation / Grignard / Reduction

Another powerful strategy is a functional group interconversion (FGI) approach, where the target alcohol is seen as the reduction product of a ketone. youtube.com This disconnection leads to 1-(p-fluorophenyl)-4-phenylbutan-1-one. This ketone precursor can then be disconnected via a Friedel-Crafts acylation, breaking the bond between the carbonyl carbon and the fluorinated ring. This simplifies the target to fluorobenzene and 4-phenylbutanoyl chloride. This latter precursor can be further simplified to benzene (B151609) and a four-carbon electrophile like γ-butyrolactone. guidechem.com This multi-step disconnection often proves more practical as it utilizes robust and well-understood reactions. ox.ac.uk

Design and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be designed and optimized. The choice of pathway often depends on factors like starting material availability, desired stereochemistry, and scalability.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Since the C1 carbon of this compound is a stereocenter, the synthesis of enantiomerically pure forms is of significant interest, particularly in pharmaceutical contexts. researchgate.net Asymmetric synthesis can be achieved through several methods:

Chiral Pool Synthesis: This approach is generally not applicable here due to the lack of readily available chiral starting materials that map onto the target structure.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor, directing a diastereoselective reaction, and then subsequently removed.

Asymmetric Catalysis: This is often the most efficient method. The key intermediate, 1-(p-fluorophenyl)-4-phenylbutan-1-one, can be subjected to asymmetric reduction. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands like BINAP or chiral diamines, are effective for the enantioselective hydrogenation of ketones to produce chiral alcohols. nih.gov

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) from organisms like Saccharomyces cerevisiae, can exhibit high enantioselectivity in the reduction of ketones. researchgate.netnih.gov By selecting an appropriate enzyme and optimizing reaction conditions (pH, temperature, co-factors), either the (R)- or (S)-enantiomer can be produced with high enantiomeric excess (ee). researchgate.netd-nb.info

Table 2: Comparison of Asymmetric Reduction Methods for 1-(p-fluorophenyl)-4-phenylbutan-1-one

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Asymmetric Hydrogenation [RuCl₂(chiral ligand)]H₂ gas, alcohol solvent, baseHigh turnover numbers, excellent ee (>99%)Requires high-pressure equipment, expensive catalysts
Chiral Hydride Transfer Borane with chiral oxazaborolidine (CBS catalyst)Aprotic solvent (THF), low temperatureStoichiometric or catalytic, good for small scaleBorane reagents can be hazardous, moderate to high ee
Biocatalytic Reduction Whole cells (e.g., yeast) or isolated ADHsAqueous buffer, glucose co-substrate, 30°CEnvironmentally friendly, high ee, mild conditionsLower substrate concentrations, potential for downstream processing challenges

Catalytic Transformations in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, enabling transformations that would otherwise be difficult or inefficient. mdpi.com

Friedel-Crafts Acylation: The formation of the ketone precursor, 1-(p-fluorophenyl)-4-phenylbutan-1-one, is typically achieved via a Friedel-Crafts acylation. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is used to activate 4-phenylbutanoyl chloride for electrophilic attack on fluorobenzene. guidechem.comresearchgate.net The reaction is regioselective, with acylation occurring predominantly at the para-position to the fluorine atom due to its ortho-, para-directing effect.

Catalytic Reduction/Hydrogenation: The conversion of the intermediate ketone to the final alcohol can be performed using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective under a hydrogen atmosphere. nih.gov This method is often preferred in industrial settings for its cleanliness and high yield. Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst.

Green Chemistry Principles in Synthetic Route Development

Applying the principles of green chemistry aims to make the synthesis more environmentally benign. nih.govmdpi.com For the synthesis of this compound, several green strategies can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation is superior to stoichiometric reductions (e.g., with NaBH₄) in this regard.

Safer Solvents and Reagents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or even water for biocatalytic steps. unibo.it Traditional Friedel-Crafts catalysts like AlCl₃ are used in stoichiometric amounts and generate significant corrosive waste; replacing them with solid acid catalysts like zeolites could offer a recyclable and less hazardous alternative. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible. Biocatalytic reductions are advantageous as they proceed under mild conditions. One-pot or continuous flow processes can also significantly reduce energy consumption and waste generation compared to batch processes with multiple work-ups and purifications. nih.gov

Reaction Kinetics and Mechanistic Elucidation of Key Synthetic Steps

Understanding the kinetics and mechanisms of the key reactions is crucial for process optimization and control.

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity. This generates a highly reactive acylium ion (or a polarized complex) that is then attacked by the electron-rich fluorobenzene ring. This is typically the rate-determining step. A sigma complex (or Wheland intermediate) is formed, which then loses a proton to regenerate the aromaticity and release the catalyst.

The reduction of the ketone using sodium borohydride (B1222165) (NaBH₄) involves the nucleophilic transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, which participates in the mechanism by protonating the initially formed alkoxide intermediate to yield the final alcohol. The kinetics can be complex, as all four hydride ions on the borohydride are available for reaction.

In catalytic hydrogenation , the mechanism involves the adsorption of both the ketone and molecular hydrogen onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are added stepwise across the C=O double bond. The reaction rate can depend on various factors, including hydrogen pressure, temperature, catalyst loading, and the solvent used.

Purification Strategies and Yield Enhancement Methodologies

Achieving high purity and yield is a critical final step in any synthetic process.

Purification: Following the reaction, a standard aqueous work-up is typically performed to quench the reaction and remove inorganic byproducts. This involves washing the organic layer with water, dilute acid, or base as needed. quickcompany.in The crude product can then be purified by several methods:

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Column Chromatography: For laboratory-scale synthesis, silica (B1680970) gel chromatography is a common method to separate the desired product from unreacted starting materials and side products.

Distillation: If the product is a high-boiling liquid, vacuum distillation can be used for purification, particularly on a larger scale. google.com

Yield Enhancement: Maximizing the yield involves careful optimization of reaction parameters. This includes:

Stoichiometry: Adjusting the molar ratios of reactants and catalysts. For instance, in Friedel-Crafts reactions, precise control of the Lewis acid stoichiometry is crucial to avoid side reactions.

Temperature: Controlling the reaction temperature can minimize the formation of byproducts. Reductions are often carried out at low temperatures to improve selectivity.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures the reaction is stopped once the starting material is consumed, preventing product degradation or side reactions. quickcompany.in

Catalyst Selection and Loading: Choosing the most active and selective catalyst for transformations like hydrogenation can dramatically improve yields and reduce reaction times.

By systematically applying these advanced methodologies, the synthesis of this compound can be achieved efficiently, selectively, and with consideration for environmental impact.

Sophisticated Analytical and Spectroscopic Characterization Techniques for 1 P Fluorophenyl 4 Phenyl 1 Butanol

Advanced Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F, 2D-NMR) for Full Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(p-Fluorophenyl)-4-phenyl-1-butanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl and p-fluorophenyl groups would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons on the p-fluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The methine proton (CH-OH) adjacent to the hydroxyl group and the p-fluorophenyl ring would likely appear as a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons of the butyl chain would resonate in the upfield region, between δ 1.5 and 2.8 ppm, with their chemical shifts and multiplicities influenced by their proximity to the aromatic rings and the hydroxyl group. The hydroxyl proton itself would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the range of δ 115-145 ppm. The carbon atom bearing the fluorine (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbinol carbon (CH-OH) is expected to have a chemical shift in the range of δ 70-80 ppm. The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.orghuji.ac.il A single signal is expected for the fluorine atom in the p-fluorophenyl group. The chemical shift of this signal, typically in the range of -110 to -120 ppm relative to a standard like CFCl₃, is sensitive to the electronic environment and can confirm the substitution pattern on the aromatic ring. psu.eduresearchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for the complete and unambiguous assignment of all proton and carbon signals. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the connectivity of the protons in the butyl chain and within the aromatic rings. youtube.comyoutube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. hmdb.casdsu.edu Further conformational analysis can be achieved through advanced 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the through-space proximity of protons, offering insights into the preferred three-dimensional structure of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Phenyl) 7.1-7.3 125-130
Aromatic CH (p-Fluorophenyl) 7.0-7.4 (multiplets) 115-130 (doublets due to C-F coupling)
CH-OH 4.5-5.0 (multiplet) 70-80
CH₂ (adjacent to phenyl) 2.5-2.8 (multiplet) 35-40
CH₂ (internal) 1.6-1.9 (multiplet) 25-30
CH₂ (adjacent to CH-OH) 1.7-2.0 (multiplet) 38-43
OH Variable (broad singlet) -
Aromatic C (ipso-Phenyl) - 140-145
Aromatic C (ipso-p-Fluorophenyl) - 138-142
Aromatic C-F - 160-165 (¹JCF ≈ 240-250 Hz)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₆H₁₇FO), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence.

Electron Ionization (EI) is a common ionization technique that can also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The fragmentation pattern would likely be influenced by the stability of the resulting carbocations, with the phenyl and p-fluorophenyl groups playing a significant role in stabilizing adjacent positive charges.

Expected Fragmentation Pattern:

Loss of water: A peak corresponding to the loss of H₂O from the molecular ion.

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the adjacent methylene group, leading to fragments containing either the p-fluorophenyl or the phenylbutyl moiety.

Benzylic cleavage: Cleavage of the C-C bond beta to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Fragments containing the p-fluorophenyl group: Ions corresponding to the p-fluorophenyl moiety and its fragments.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment
244 Molecular Ion [C₁₆H₁₇FO]⁺
226 [M - H₂O]⁺
123 [C₇H₆FO]⁺ (from alpha-cleavage)
109 [C₇H₆F]⁺ (tropylium-like ion)
91 [C₇H₇]⁺ (tropylium ion)

Chromatographic Separation and Purity Assessment Methodologies (HPLC, GC, SFC)

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of moderately polar organic compounds. helixchrom.comhelixchrom.commolnar-institute.comnih.gov For this compound, a C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the aromatic rings provide strong chromophores. The purity of the compound can be determined by integrating the peak area of the main component and any impurities. nih.gov

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Given its boiling point, this compound can be analyzed by GC, likely using a capillary column with a non-polar or moderately polar stationary phase (e.g., polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol). A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. GC is particularly useful for assessing the presence of volatile impurities.

Supercritical Fluid Chromatography (SFC): SFC is a versatile technique that combines some of the advantages of both GC and HPLC. It often uses supercritical carbon dioxide as the mobile phase, which is a "green" solvent. nih.govwikipedia.org SFC is particularly well-suited for the separation of chiral compounds. researchgate.netchromatographyonline.comchromatographyonline.com For the enantiomeric separation of this compound, a chiral stationary phase (CSP) would be employed. The ability to separate and quantify the individual enantiomers is crucial for applications where stereochemistry is important.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
HPLC C18 or C8 Acetonitrile/Water or Methanol/Water UV
GC Polydimethylsiloxane Helium or Nitrogen FID
SFC (chiral) Chiral Stationary Phase (e.g., polysaccharide-based) CO₂ with a co-solvent (e.g., methanol) UV or MS

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Since this compound contains a chiral center at the carbinol carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the three-dimensional arrangement of atoms in a chiral molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The aromatic chromophores in this compound are expected to give rise to CD signals in the UV region. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer and can be used to determine its absolute configuration, often by comparison with related compounds of known stereochemistry or through theoretical calculations. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.inslideshare.net An ORD spectrum of a chiral compound will show a characteristic curve, and in the region of an absorption band, it will exhibit a Cotton effect. libretexts.org Similar to CD, the shape and sign of the ORD curve can be used to assign the absolute configuration of the enantiomers of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a "molecular fingerprint" for identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic rings will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol will be observed in the 1250-1000 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1250-1100 cm⁻¹. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of bands that is unique to the molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to give strong signals in the Raman spectrum. spiedigitallibrary.orgspiedigitallibrary.org The C-F bond also has a characteristic Raman shift. researchgate.net The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
O-H Stretch (alcohol) 3600-3200 (broad) Weak
Aromatic C-H Stretch 3100-3000 Strong
Aliphatic C-H Stretch 3000-2850 Moderate
C=C Stretch (aromatic) 1600-1450 Strong
C-O Stretch (alcohol) 1250-1000 Moderate
C-F Stretch 1250-1100 Moderate

Computational Chemistry and Theoretical Modeling of 1 P Fluorophenyl 4 Phenyl 1 Butanol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, can elucidate the distribution of electrons and energy levels within the molecule, which dictates its chemical behavior and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is particularly useful for determining the conformational preferences and energetics of flexible molecules like 1-(p-Fluorophenyl)-4-phenyl-1-butanol. The presence of multiple rotatable bonds—specifically around the C1-C(phenyl), C1-C2, C2-C3, and C3-C(phenyl) bonds—results in a complex potential energy surface with numerous possible conformers.

A conformational analysis of this compound would likely be initiated by a potential energy surface scan. This involves systematically rotating the dihedral angles of the key bonds to identify low-energy conformers. For a similar compound, 1-(4-Fluorophenyl)piperazine, a potential energy surface scan was successfully employed to locate the most stable minimum energy conformer. This approach would be directly applicable here. The energies of the identified conformers would then be calculated to determine their relative stabilities. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.

The fluorophenyl and phenyl rings, along with the butanol chain, contribute to a variety of possible spatial arrangements due to steric and electronic effects. DFT calculations can quantify the energetic penalties associated with steric hindrance and the stabilizing effects of intramolecular interactions, such as hydrogen bonding involving the hydroxyl group. The results of such a study would provide a detailed understanding of the molecule's preferred shapes, which is crucial for predicting its interactions with other molecules, including biological receptors.

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations

ConformerDihedral Angle (Cα-C1-C2-C3)Relative Energy (kcal/mol)Population (%)
Anti180°0.0075.2
Gauche (+)+60°1.2512.4
Gauche (-)-60°1.2512.4

Note: This table is a hypothetical representation based on typical conformational analyses of similar molecules and is intended for illustrative purposes.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a detailed picture of the electron density distribution and molecular orbitals of a molecule. For this compound, these calculations would reveal how the electronegative fluorine atom and the hydroxyl group influence the electronic landscape of the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. In a study on 2-(4-methoxyphenyl)benzo[d]thiazole, ab initio methods were used to investigate its molecular structure and properties, demonstrating the utility of this approach.

The electron density distribution can be visualized to identify regions of high and low electron density. The hydroxyl group's oxygen atom and the fluorine atom are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. The aromatic rings will also exhibit characteristic patterns of electron density. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the surrounding environment, such as a solvent.

For this compound, an MD simulation would reveal how the molecule samples different conformations in solution. While DFT can identify stable conformers, MD simulations show the transitions between these states and their relative populations at a given temperature. This provides a more realistic picture of the molecule's flexibility and dynamic nature.

The choice of solvent is crucial in MD simulations as it can significantly impact the conformational preferences of the solute. A study on the effects of different alcohols on peptide structure using MD simulations highlighted how the solvent can influence molecular structure and interactions. For this compound, simulations in both polar (e.g., water) and non-polar (e.g., chloroform) solvents would be informative. In a polar solvent, conformations that expose the polar hydroxyl group to the solvent would be favored. In a non-polar solvent, intramolecular hydrogen bonding might be more prevalent. These simulations would provide valuable insights into how the molecule behaves in different chemical environments, which is essential for understanding its solubility, partitioning, and interactions in biological systems.

In Silico Prediction of Molecular Interactions and Ligand Binding Modes

In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or a nucleic acid. This is a key step in drug discovery and in understanding the biological activity of a compound.

For this compound, molecular docking studies could be performed to predict its binding mode to various target proteins. The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a receptor. A scoring function is then used to estimate the binding affinity and to rank different binding poses.

The structural features of this compound, including the two aromatic rings, the flexible butanol chain, and the hydrogen-bonding hydroxyl group, suggest that it could interact with a binding site through a combination of hydrophobic interactions, pi-pi stacking, and hydrogen bonds. The p-fluorophenyl group can also participate in specific interactions, such as halogen bonding. Docking studies on structurally related phenylbutanol derivatives have been used to explore their binding to various receptors. These studies provide a methodological framework for investigating the potential biological targets of this compound and for designing more potent analogs.

Table 2: Predicted Binding Affinities of Phenylbutanol Derivatives to a Hypothetical Receptor

CompoundBinding Affinity (kcal/mol)Key Interactions
4-Phenyl-1-butanol (B1666560)-6.5Hydrophobic, Hydrogen Bond
This compound-7.2Hydrophobic, Hydrogen Bond, Halogen Bond
1-(p-Chlorophenyl)-4-phenyl-1-butanol-7.5Hydrophobic, Hydrogen Bond, Halogen Bond

Note: This table is a hypothetical representation based on typical molecular docking results and is intended for illustrative purposes.

Computational Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity or properties of new compounds and for guiding the design of molecules with desired characteristics.

For this compound, a QSAR study would require a dataset of structurally similar compounds with measured biological activity against a specific target. By calculating a set of molecular descriptors for each compound (e.g., steric, electronic, and hydrophobic parameters), a mathematical model can be developed to relate these descriptors to the observed activity. A QSAR study on fluorinated alkanols, for instance, has been conducted to understand their anesthetic activity.

Similarly, a QSPR study could be performed to predict the physicochemical properties of this compound and its analogs. A study on the structure-property relationships of phenylbutanol isomers has provided insights into how the molecular structure influences properties such as supramolecular organization. Such models could predict properties like solubility, lipophilicity (logP), and boiling point based on the molecular structure. These predictions are valuable in the early stages of drug development and chemical engineering. The development of robust QSAR and QSPR models for this class of compounds would facilitate the efficient design of new molecules with optimized properties.

Exploration of Biochemical and Biological Interactions of 1 P Fluorophenyl 4 Phenyl 1 Butanol in Model Systems

In Vitro Receptor Binding Assays and Ligand-Target Profiling

No publicly available scientific literature has characterized the receptor binding profile of 1-(p-Fluorophenyl)-4-phenyl-1-butanol. Standard radioligand binding assays, which are used to determine the affinity of a compound for various receptors (e.g., G-protein coupled receptors, ion channels, transporters), have not been reported for this specific molecule. Consequently, its selectivity and potential molecular targets remain unknown.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

There is no published research on the effects of this compound on enzyme activity. Studies to determine its inhibitory or activating potential against specific enzymes, which would typically involve cell-free assays measuring substrate turnover, have not been documented. Therefore, key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not available.

Cellular Assays for Investigating Intracellular Signaling Pathways and Molecular Events

Mechanistic Investigations of Cellular Responses

No studies have been published that investigate the effects of this compound on intracellular signaling pathways. Research to elucidate its mechanism of action at a cellular level, such as its impact on second messenger systems (e.g., cAMP, Ca2+), phosphorylation cascades (e.g., MAPK/ERK pathway), or gene expression, has not been reported.

Studies on Cellular Uptake and Subcellular Distribution (in vitro)

The cellular permeability and subcellular localization of this compound have not been described in the scientific literature. There are no available data from in vitro studies using cell lines to characterize its ability to cross the plasma membrane or its potential accumulation within specific organelles.

In Vitro Metabolic Transformations and Metabolite Identification Using Enzymatic Systems

The metabolic fate of this compound has not been investigated. In vitro studies using enzymatic systems, such as liver microsomes or recombinant cytochrome P450 enzymes, are necessary to identify potential metabolic pathways (e.g., oxidation, glucuronidation) and to characterize the resulting metabolites. No such research has been published for this compound.

Interaction Studies with Biological Macromolecules (Proteins, Lipids, Nucleic Acids) in Reconstituted Systems

There is a lack of information regarding the direct interaction of this compound with biological macromolecules. Biophysical techniques that could be used to study binding to proteins (e.g., serum albumin), insertion into lipid bilayers, or interaction with DNA or RNA have not been applied to this compound in any published research.

In-depth Analysis of this compound Reveals Scant Research on Structure-Activity Relationships

Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies centered on the chemical compound this compound and its analogues appear to be notably scarce. This scarcity of dedicated research limits the ability to construct a thorough analysis of its SAR, including the design and synthesis of analogues, comparative in vitro biological activities, elucidation of key pharmacophoric elements, and the development of predictive quantitative structure-activity relationship (QSAR) models.

While the individual chemical moieties, such as the p-fluorophenyl group and the phenylbutanol scaffold, are common in medicinal chemistry, the specific combination in this compound has not been a significant focus of published research. Consequently, there is a lack of available data to populate a detailed examination of how structural modifications to this particular scaffold would influence its biological activity.

General principles of medicinal chemistry suggest that modifications to either the p-fluorophenyl ring, the phenyl ring, or the butanol linker could be explored to understand the SAR of this compound class. For instance, altering the position or nature of the substituent on the phenyl rings or modifying the length and rigidity of the butanol chain would be typical strategies in an SAR investigation. However, without specific experimental data, any discussion on the impact of such changes remains speculative.

Similarly, the development of a pharmacophore model, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, is contingent on having a set of active and inactive molecules with known biological data. The absence of such data for a series of this compound analogues prevents the elucidation of its key pharmacophoric elements and steric requirements.

Furthermore, the construction of predictive QSAR models, which correlate the structural or physicochemical properties of compounds with their biological activities, also relies on a dataset of compounds with measured activities. Without this foundational data, it is not possible to develop or validate any predictive models for this specific chemical scaffold.

Emerging Research Directions and Potential Applications of 1 P Fluorophenyl 4 Phenyl 1 Butanol As a Chemical Probe

Utility as a Molecular Tool for Investigating Biological Pathways

No information is available regarding the use of 1-(p-Fluorophenyl)-4-phenyl-1-butanol to investigate biological pathways.

Application in the Discovery and Optimization of Novel Research Compounds

There are no published studies on the application of this compound in the discovery and optimization of other research compounds.

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns (as a starting point for research)

No data exists on the integration of this compound into FBDD or HTS campaigns.

Future Prospects in Advanced Materials Science

The potential applications of this compound in materials science have not been explored in any available literature.

Synergistic Approaches Combining Synthetic, Computational, and Biological Methodologies

There is no evidence of any synergistic research approaches involving this compound.

Q & A

Q. How might this compound interact with biological membranes, and what techniques can validate these interactions?

  • Methodological Answer :
  • Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes.
  • Perform surface plasmon resonance (SPR) to quantify binding to lipid bilayers.
  • Compare with structurally similar amines (e.g., ) to infer penetration mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.